molecular formula C7H5Cl2FO2S B14761592 1,2-Dichloro-3-fluoro-4-(methylsulfonyl)benzene

1,2-Dichloro-3-fluoro-4-(methylsulfonyl)benzene

Cat. No.: B14761592
M. Wt: 243.08 g/mol
InChI Key: RFBATOGOECFWGY-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-fluoro-4-(methylsulfonyl)benzene is an aromatic compound with a unique structure that includes chlorine, fluorine, and a methylsulfonyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the electrophilic aromatic substitution reaction, where a benzene derivative undergoes sulfonation followed by chlorination and fluorination .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-fluoro-4-(methylsulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfone or sulfoxide compounds .

Scientific Research Applications

1,2-Dichloro-3-fluoro-4-(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Dichloro-3-fluoro-4-(methylsulfonyl)benzene exerts its effects involves interactions with specific molecular targets. The presence of electronegative atoms like chlorine and fluorine can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methylsulfonyl group can also play a role in modulating the compound’s chemical properties and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-3-fluoro-4-(methylsulfonyl)benzene is unique due to its specific arrangement of chlorine, fluorine, and methylsulfonyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C7H5Cl2FO2S

Molecular Weight

243.08 g/mol

IUPAC Name

1,2-dichloro-3-fluoro-4-methylsulfonylbenzene

InChI

InChI=1S/C7H5Cl2FO2S/c1-13(11,12)5-3-2-4(8)6(9)7(5)10/h2-3H,1H3

InChI Key

RFBATOGOECFWGY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)F

Origin of Product

United States

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